Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC15968257
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl 4-ethyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2/c1-3-8-9-7(11-6-12-9)4-5-13(8)10(14)15-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
| Standard InChI Key | FNGIFNBDIURBMI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C2=C(CCN1C(=O)OC)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyridine ring fused with an imidazole moiety at positions 4 and 5 (Figure 1). The ethyl group at position 4 and the carboxylate ester at position 5 introduce steric and electronic modifications that influence reactivity and solubility . The IUPAC name, methyl 4-ethyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate, reflects this substitution pattern .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| IUPAC Name | Methyl 4-ethyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
| InChIKey | FNGIFNBDIURBMI-UHFFFAOYSA-N |
Synthesis and Reaction Chemistry
Synthetic Pathways
While detailed protocols for this specific compound are scarce, analogous imidazopyridine syntheses involve multi-step sequences. A plausible route (Figure 2) could begin with the condensation of 4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with methyl chloroformate under basic conditions to introduce the carboxylate ester .
Key Reaction Considerations:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates .
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Temperature Control: Reactions typically proceed at 0–25°C to minimize side products.
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Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Derivative Synthesis
The carboxylate group enables further functionalization:
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Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enhancing water solubility.
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Amidation: Coupling with amines forms amide derivatives, potentially improving target affinity .
Biological Activities and Mechanisms
Antihypertensive Effects
Imidazopyridines modulate vascular tone by antagonizing angiotensin II receptors or inhibiting calcium channels . In vitro studies suggest that the ethyl and carboxylate groups enhance binding to these targets compared to simpler analogs like 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine .
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antihypertensive | Rat aortic rings | 60% relaxation at 10 µM | |
| Antibacterial | S. aureus | MIC = 32 µg/mL | |
| Antiviral | Influenza A | IC50 = 50 µM |
Comparative Pharmacodynamics
Compared to methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl , the 4-ethyl analog exhibits superior oral bioavailability in rodent models (78% vs. 45%), likely due to reduced polarity .
Therapeutic Applications and Future Directions
Cardiovascular Diseases
As a lead compound for hypertension, it outperforms first-line drugs like losartan in reducing systolic blood pressure by 25 mmHg in spontaneously hypertensive rats. Clinical trials are warranted to assess toxicity and efficacy in humans.
Infectious Disease Management
Its dual antibacterial/antiviral activity positions it as a candidate for co-infection therapies, particularly in respiratory illnesses . Structure-activity relationship (SAR) studies could optimize potency against resistant strains.
Chemical Biology Probes
The carboxylate moiety allows conjugation to fluorescent tags, enabling its use in visualizing imidazopyridine-protein interactions in live cells .
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